molecular formula C19H19FN6O3 B2961286 2-(4-(2-(4-fluorophenyl)acetamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide CAS No. 1396767-87-5

2-(4-(2-(4-fluorophenyl)acetamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2961286
CAS No.: 1396767-87-5
M. Wt: 398.398
InChI Key: ORCRPZWRYUIGTA-UHFFFAOYSA-N
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Description

2-(4-(2-(4-Fluorophenyl)acetamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by:

  • A 4-fluorophenyl acetamido substituent, contributing to hydrophobic interactions and selectivity in enzyme binding.
  • A 2-methoxyethyl carboxamide group, enhancing solubility and modulating pharmacokinetics.

Properties

IUPAC Name

2-[4-[[2-(4-fluorophenyl)acetyl]amino]phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O3/c1-29-11-10-21-19(28)18-23-25-26(24-18)16-8-6-15(7-9-16)22-17(27)12-13-2-4-14(20)5-3-13/h2-9H,10-12H2,1H3,(H,21,28)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCRPZWRYUIGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound notable for its diverse biological activities. Its structure includes an acetamido group and a carboxylate moiety, which enhance its solubility and biological interactions. This article reviews the compound's biological activity, focusing on its antimicrobial properties, anticancer potential, and interaction with various biological targets.

Chemical Structure

The molecular formula of Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is C13H16N4O4C_{13}H_{16}N_{4}O_{4}. The unique pyrido-pyrimidine structure contributes to its reactivity and biological efficacy.

Biological Activity Overview

Research indicates that Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate exhibits significant biological activity in several areas:

  • Antimicrobial Activity :
    • The compound has shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of various bacterial strains and exhibit antifungal properties. This activity is likely attributed to its ability to disrupt cellular processes in microorganisms.
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may have anticancer effects. It has been evaluated against several cancer cell lines where it demonstrated the ability to interfere with cellular proliferation pathways. However, specific IC50 values and detailed mechanisms of action require further investigation .
  • Mechanisms of Action :
    • The compound's biological activity may involve interactions with key enzymes or receptors within cells. For instance, it could potentially inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Data Summary

A summary of relevant studies and findings regarding the biological activity of Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is presented in the table below:

Study ReferenceBiological ActivityFindings
AntimicrobialInhibits bacterial growth; antifungal effects observed.
AnticancerShows potential against cancer cell lines; further studies needed for IC50 values.
CDK InhibitionPossible interaction with CDK pathways; requires more research for validation.

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate exhibited a notable inhibitory effect on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics used in similar assays.
  • Cancer Cell Line Evaluation : In vitro tests on pancreatic cancer cell lines showed that treatment with Ethyl 6-acetamido-2-methyl-7-oxo resulted in reduced cell viability compared to untreated controls. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Compound 9 : 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
  • Core : Imidazole (vs. tetrazole in the target compound).
  • Key Substituents :
    • 4-Fluorophenyl and 4-methoxyphenyl groups (similar to the target compound).
    • Thiazole-linked acetamide (distinct from the methoxyethyl group).
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Core : 1,3,4-Thiadiazole (vs. tetrazole).
  • Key Substituents :
    • Chlorobenzylidene and methylphenyl groups.
  • Activity : Broad-spectrum antifungal and insecticidal activity due to thiadiazole’s electron-deficient nature .

Substituent-Driven Comparisons

N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • Core : Triazole (vs. tetrazole).
  • Key Substituents :
    • Ethoxyphenyl and fluorophenyl groups.
    • Methyl group at position 3.
  • Relevance : The ethoxy group may enhance lipophilicity compared to the target compound’s methoxyethyl group, altering membrane permeability .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • Core : Dihydrothiadiazole (vs. aromatic tetrazole).
  • Key Substituents :
    • Acetyl and fluorophenyl groups.
  • Activity : Structural analogs of this compound exhibit enzyme inhibition via hydrogen bonding with the dihydrothiadiazole ring .

Functional Group Analogues

2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • Core : Triazole with a sulfanyl bridge.
  • Key Substituents :
    • Thiophene and fluorophenyl groups.
  • Relevance : The sulfanyl group introduces steric bulk and redox sensitivity, contrasting with the target compound’s linear carboxamide chain .

Computational Predictions

  • AutoDock Vina () and Glide XP () suggest the target compound’s methoxyethyl group may engage in hydrophobic enclosure with protein targets, similar to ethyl or ethoxy substituents in related molecules .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Tetrazole 4-Fluorophenyl, 2-methoxyethyl N/A (Predicted kinase inhibition) -
Compound 9 () Imidazole 4-Fluorophenyl, thiazole COX-1/2 inhibition
(E)-N-(4-Chlorobenzylidene)-... () Thiadiazole Chlorobenzylidene, methylphenyl Antifungal/insecticidal
N-(2-Ethoxyphenyl)-... () Triazole 2-Fluorophenyl, ethoxyphenyl N/A (Structural analog)

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